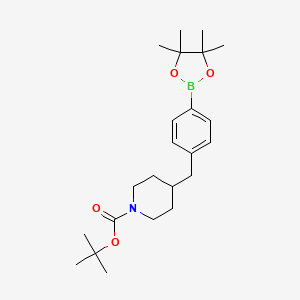![molecular formula C11H8N4O2 B1404146 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one CAS No. 720718-34-3](/img/structure/B1404146.png)
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Vue d'ensemble
Description
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one (MPI) is a novel and promising compound that has been studied extensively in recent years. It is a highly active and selective inhibitor of several enzymes, and has been shown to have a variety of applications in scientific research. Finally, the paper will discuss potential future directions for MPI research.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study by Flefel et al. (2018) developed a series of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, suggesting their potential as lead compounds in drug discovery (Flefel et al., 2018).
Structural Analysis and DFT Calculations
Sallam et al. (2021) synthesized and elucidated the structure of a pyridazine analog, highlighting its pharmaceutical importance. The compound's structure was confirmed through spectroscopic techniques and X-ray diffraction, supplemented by density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Novel Class of Pyridazin-3-one Derivatives
Ibrahim and Behbehani (2014) established a route for synthesizing a new class of pyridazin-3-one derivatives, demonstrating their utility in creating fused azines. This work contributes to the development of heterocyclic chemistry and potential applications in pharmaceuticals (Ibrahim & Behbehani, 2014).
Biological Studies of Heterocyclic Compounds
Research by Holla et al. (2006) on triazolothiadiazines and triazolothiadiazoles containing a pyridinyl moiety explored their antibacterial and insecticidal activities. This study underscores the importance of heterocyclic compounds in developing new agents for biological applications (Holla et al., 2006).
Antimicrobial Evaluation
Bhuiyan et al. (2006) detailed the synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity, emphasizing the role of heterocyclic chemistry in addressing microbial resistance (Bhuiyan et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4-pyridin-3-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-6-8-9(7-3-2-4-12-5-7)13-14-11(16)10(8)15-17-6/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQZGNPTCWTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)







![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)

![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
